(R)-N-Boc-2-morpholinecarbaldehyde
Overview
Description
(R)-N-Boc-2-morpholinecarbaldehyde, abbreviated as (R)-NBMC, is an organic compound that has been studied for its potential applications in the synthesis of various compounds, as well as for its potential biochemical and physiological effects. This compound is a chiral, asymmetric aldehyde, and is composed of a morpholine ring with a boc-protected nitrogen attached to a carbon atom. It is a key intermediate in the synthesis of various compounds, and its unique configuration makes it an attractive target for further research.
Scientific Research Applications
Visualization of Reactive Species in Cells
One study reports the development of a boronate-based hydrogen peroxide (H2O2) probe containing a morpholine moiety, which was used for the efficient detection of H2O2 in living cells. This probe demonstrates the utility of morpholine derivatives in creating sensitive and selective tools for biological research, specifically for monitoring reactive oxygen species in physiological processes (Kim et al., 2015).
Synthesis of Opioid Peptidomimetics
Another application involves the synthesis of Boc-2',6'-dimethyl-l-tyrosine and its derivatives, which are incorporated into opioid peptidomimetics. This synthesis showcases the role of morpholine derivatives in the development of synthetic opioid ligands, highlighting their contribution to advancing pain management research (Bender et al., 2015).
Development of Fluorescent Probes for pH Detection
Morpholine-functionalized fluorescent probes have been developed for intracellular pH detection. These probes, by manipulating the energy orbitals of BODIPY dyes, provide a novel approach for studying pH variations within cellular environments, indicating the importance of morpholine derivatives in creating diagnostic and research tools (Zhang et al., 2016).
Enantioselective Synthesis of Compounds
The enantioselective synthesis of morpholine-2-carboxylic acids via enzyme-catalyzed kinetic resolution illustrates the application of morpholine derivatives in producing enantiomerically pure compounds. These acids were efficiently and stereoselectively converted to reboxetine analogs, showcasing the role of morpholine derivatives in synthesizing active pharmaceutical ingredients (Fish et al., 2009).
properties
IUPAC Name |
tert-butyl (2R)-2-formylmorpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKMTSRRGUVABD-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364018 | |
Record name | (R)-N-Boc-2-morpholinecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Boc-2-morpholinecarbaldehyde | |
CAS RN |
913642-85-0 | |
Record name | (R)-N-Boc-2-morpholinecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl (2R)-2-formylmorpholine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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